Cas no 53889-34-2 (Phosphine oxide, bis[2-(diphenylphosphinyl)ethyl]phenyl-)

Phosphine oxide, bis[2-(diphenylphosphinyl)ethyl]phenyl- structure
53889-34-2 structure
Product Name:Phosphine oxide, bis[2-(diphenylphosphinyl)ethyl]phenyl-
CAS No:53889-34-2
MF:C34H33O3P3
MW:582.545311689377
CID:356125
PubChem ID:4188463
Update Time:2025-04-19

Phosphine oxide, bis[2-(diphenylphosphinyl)ethyl]phenyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphine oxide, bis[2-(diphenylphosphinyl)ethyl]phenyl-
    • bis(2-diphenylphosphorylethyl)phosphorylbenzene
    • 53889-34-2
    • DTXSID90400530
    • SCHEMBL5573059
    • Inchi: 1S/C34H33O3P3/c35-38(30-16-6-1-7-17-30,26-28-39(36,31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-40(37,33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2
    • InChI Key: FBIFMSBAMGLMRB-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(CCP(C1C=CC=CC=1)(C1C=CC=CC=1)=O)(CCP(C1C=CC=CC=1)(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 582.16449
  • Monoisotopic Mass: 582.16425590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 11
  • Complexity: 795
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • PSA: 51.21
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